molecular formula C6H9N3 B1314217 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine CAS No. 91476-80-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

货号: B1314217
CAS 编号: 91476-80-1
分子量: 123.16 g/mol
InChI 键: SWBUHQQTIPEPMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a bicyclic heterocyclic scaffold derived from heterocyclized dipeptides, notably forming the core structure of BIM-46174 and its dimer BIM-46186. These compounds are among the few cell-permeable agents that selectively inhibit Gαq proteins, critical targets in cancer and metabolic disorders . The scaffold is synthesized via combinatorial chemistry, starting with esterification of amino acids (e.g., l-cysteine and l-cyclohexylalanine) followed by cyclization and functionalization (Scheme 2 in ). Key modifications include substitutions at the imidazole ring and the ethylene linker, enabling diverse pharmacological profiles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidates with hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyrazines .

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential in enhancing drug efficacy and specificity. For instance, the compound has been linked to the modulation of P2X7 receptors, which are implicated in inflammatory responses and neurodegenerative diseases .

Case Study: P2X7 Modulators
Research has shown that derivatives of this compound can effectively antagonize ATP effects at the P2X7 receptor. This receptor's activation is associated with various pathologies including chronic pain and neuroinflammation. Compounds derived from this scaffold have demonstrated promising results in preclinical models .

CompoundTargetEffect
BIM-46174P2X7 ReceptorAntagonist
BIM-46187Gαq ProteinInhibition of signaling

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways that can lead to new therapeutic strategies. For example, its derivatives have been tested for their effects on phospholipase C signaling pathways .

Experimental Findings
In experiments measuring IP1 accumulation as a marker for Gαq inhibition, compounds derived from this compound showed varying degrees of efficacy based on structural modifications. These findings underline the importance of scaffold diversity in drug design .

Agricultural Chemistry

Formulation of Agrochemicals
This compound is also applied in agricultural chemistry for developing effective agrochemicals. Its properties allow for the formulation of pest control agents that minimize environmental impact while maintaining efficacy against target pests .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings. These materials require specific resistance properties and durability that this compound can provide .

Analytical Chemistry

Use as a Standard in Analytical Techniques
In analytical chemistry laboratories, derivatives of this compound are employed as standards in various techniques. This application ensures accurate measurements and quality control across different analytical methods .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, as a TRPC5 inhibitor, it binds to the TRPC5 channel, blocking calcium ion influx and thereby reducing cellular activity associated with renal injury . The compound’s structure allows it to fit into the binding site of the target protein, inhibiting its function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrimidine Derivatives

  • Core Structure : Replaces pyrazine with pyrimidine, altering nitrogen positioning (meta vs. adjacent nitrogens).
  • Biological Activity : Exhibits antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli (MIC: 1–9 μM). Also used in neuroprotective therapies for stroke and cardiac arrest .
  • Synthesis: Involves cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine, followed by oxidation and hydrazone formation .
  • Key Difference : Pyrimidine’s nitrogen arrangement reduces hydrogen-bonding capacity compared to pyrazine, impacting target selectivity.

Tetrahydropyrrolo[1,2-a]pyrazine and Related HDAC Inhibitors

  • Core Structure : Pyrrolo-pyrazine vs. imidazo-pyrazine.
  • Biological Activity : And63, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, inhibits HDAC6 with high selectivity (IC50: 33 nM; 100-fold selectivity over HDAC8). The fused ring system enhances binding to HDAC6’s hydrophobic channel .
  • Key Advantage : Imidazo-pyrazine derivatives show superior selectivity compared to pyrrolo-pyrazine analogs due to optimized steric interactions.

Imidazo[1,2-a]pyridine Antiulcer Agents

  • Core Structure : Pyridine ring instead of pyrazine, lacking one nitrogen atom.
  • Biological Activity : Sch 28080 (imidazo[1,2-a]pyridine derivative) demonstrates gastric antisecretory and cytoprotective effects. Metabolism studies reveal conversion to thiocyanate, similar to imidazo-pyrazine derivatives .
  • Structural Insight : Protonation at N1 in both imidazo-pyridine and imidazo-pyrazine enhances stability and receptor binding .

Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrimidine Antimycobacterial Agents

  • Core Structure : Varies nitrogen placement in the fused bicyclic system.
  • Biological Activity : MIC values against Mycobacterium tuberculosis range from 1–9 μM, comparable to imidazo-pyrazines. However, imidazo[1,2-a]pyridines lacking additional nitrogens exhibit lower MICs (0.1–0.5 μM) .
  • Key Finding : Nitrogen position influences potency, but substituents (e.g., hydrophobic groups) play a dominant role in activity.

Structural and Functional Analysis Table

Compound Core Structure Biological Target Key Activity/IC50/MIC Substituent Influence References
This compound Imidazo-pyrazine bicyclic Gαq proteins, HDAC6 Gαq inhibition; HDAC6 IC50: 33 nM C3 substituents critical for selectivity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Imidazo-pyrimidine Bacterial pathogens MIC: 1–9 μM Hydrazone groups enhance antibacterial activity
Tetrahydropyrrolo[1,2-a]pyrazine Pyrrolo-pyrazine HDAC6 Moderate HDAC6 inhibition Less selective due to ring flexibility
Imidazo[1,2-a]pyridine Pyridine fused with imidazole H+/K+-ATPase (antiulcer) Gastric acid suppression 3-Cyanomethyl or amino groups optimize activity
Imidazo[1,2-c]pyrimidine Pyrimidine with adjacent N Mycobacterium tuberculosis MIC: 1–9 μM Hydrophobic C2 substituents boost potency

Key Research Findings and Trends

  • Synthesis Flexibility: Imidazo-pyrazine derivatives are synthesized via modular routes (e.g., amino acid esterification and Pd/C-mediated hydrogenation), enabling rapid diversification . In contrast, pyrimidine analogs require harsher cyclocondensation conditions .
  • Substituent-Driven Activity :
    • Antifungal : C3-substituted imidazo-pyrazine-thiosemicarbazone hybrids show synergistic effects with itraconazole against Sporothrix spp., overcoming drug resistance .
    • Anticancer : Pyrazine ring substitutions (e.g., trifluoromethyl groups) enhance P2X7 receptor modulation, relevant in inflammatory diseases .
  • Metabolic Stability : Imidazo-pyrazines exhibit favorable pharmacokinetics due to reduced oxidation susceptibility compared to pyridine analogs .

生物活性

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanism of action, and therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a bicyclic framework that contributes to its biological properties. The synthesis of this compound and its derivatives often involves various methods such as condensation reactions and cyclization techniques. For instance, the synthesis of this compound derivatives has been achieved through the reaction of amino acids with α-acyloxy ketones followed by heterocyclization under acidic conditions .

Antimicrobial Activity

Several studies have confirmed the antimicrobial properties of this compound derivatives. A notable study synthesized hydrazone derivatives from this compound and tested their antibacterial efficacy against various pathogens. The results indicated significant antibacterial activity with zones of inhibition ranging from 30 to 33 mm against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Tetrahydroimidazo Derivatives

CompoundZone of Inhibition (mm)Target Bacteria
8d30E. coli
8e32S. aureus
8f33Pseudomonas aeruginosa

Antifungal Activity

Research has also explored the antifungal potential of tetrahydroimidazo[1,2-a]pyrazine derivatives. A recent study evaluated these compounds against pathogenic fungi and reported promising antifungal activity .

Neuroprotective Effects

The neuroprotective properties of certain tetrahydroimidazo derivatives have been investigated in models of ischemia and neurotoxicity. These compounds have shown potential in reducing neurotoxic injury associated with conditions such as stroke and cardiac arrest .

The biological activities of this compound are attributed to its interaction with various biological targets:

  • P2X7 Receptor Modulation : Some studies indicate that tetrahydroimidazo derivatives can modulate P2X7 receptors involved in inflammatory responses and cell death pathways . This modulation may be beneficial in treating pain and neurodegenerative disorders.
  • Selective Cytotoxicity : Certain derivatives exhibit selective cytotoxicity towards cancer cells while maintaining low toxicity in non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative exhibited potent antibacterial activity comparable to standard antibiotics like Norfloxacin .
  • Neuroprotective Study : In a preclinical model assessing the effects of tetrahydroimidazo derivatives on ischemic injury in rats, significant reductions in neuronal death were observed when treated with these compounds .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

The compound can be synthesized via catalytic hydrogenation of imidazo[1,2-a]pyrazine using platinum(IV) oxide (PtO₂) under hydrogen pressure (4 bar) in 2-methoxyethanol. This method achieves a 76% yield, followed by purification via column chromatography with a solvent system of dichloromethane, 7N ammonia, and methanol (95:5) . For intermediates, borane-THF complex reductions or sodium triacetoxyhydroborate-mediated reductive aminations are employed, though these require careful handling due to borane-related impurities .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

Key methods include:

  • NMR spectroscopy : Distinct proton signals (e.g., singlets for –CO–NH–N– or –N=HC–Ar groups) and integration ratios confirm structural motifs .
  • Mass spectrometry : (M+H)⁺ peaks validate molecular weights .
  • IR spectroscopy : Functional groups like carbonyl (C=O) or hydrazide (NH–NH₂) are identified via characteristic stretches .
  • Chromatography : Column chromatography or HPLC ensures purity, particularly after borane-mediated steps .

Q. What preliminary biological assays are suitable for evaluating derivatives of this scaffold?

  • Antibacterial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Antiviral potential : Cell-based assays using HEK-293 cells expressing viral targets (e.g., HIV) via fluorescence-based Ca²⁺ mobilization .
  • Enzyme inhibition : Fluorescence assays for ion channels (e.g., TRPC5) to assess target engagement .

Advanced Research Questions

Q. How does ring saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated analogs) affect biological potency?

Partial saturation of the imidazo[1,2-a]pyrazine core enhances potency in target-specific contexts. For example, tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., 13 ) showed a 10-fold improvement in NaV1.7 inhibition compared to unsaturated analogs due to improved conformational flexibility and binding pocket compatibility . Molecular dynamics simulations or docking studies can rationalize these effects by analyzing ligand-receptor interactions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this scaffold?

  • Isosteric replacements : Substituting pyrazine with pyrimidine or pyridazine rings (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) can optimize selectivity .
  • Regiochemical adjustments : Rearranging substituents (e.g., moving trifluoromethyl groups from position 2 to 3) may address off-target effects .
  • Pharmacophore mapping : Fragment-based approaches (e.g., monocyclic piperazin-2-one derivatives) isolate critical binding motifs while reducing metabolic instability .

Q. How can researchers design target-selective inhibitors using this scaffold?

  • TRPC5 inhibitors : Introduce pyridazinone substituents to enhance nephroprotective efficacy. Fluorescence-based Ca²⁺ assays in HEK-293 cells validate TRPC5 selectivity over related channels (e.g., TRPC4) .
  • Antimalarial agents : Incorporate aryl sulfonamide groups (e.g., mCMQ069 ) for single-dose efficacy. In vivo models (e.g., P. berghei-infected mice) assess parasite clearance and pharmacokinetics .
  • Neuroprotective agents : Hydrazone derivatives (e.g., 8a–k ) are optimized via logP adjustments to cross the blood-brain barrier .

Q. What advanced analytical techniques address stability or impurity challenges?

  • LC-MS/MS : Detects borane-related byproducts (e.g., from THF complex reductions) and quantifies degradation products under oxidative stress .
  • X-ray crystallography : Resolves regiochemical ambiguities in substituted analogs (e.g., trifluoromethyl positional isomers) .
  • Metabolite profiling : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize hydrogenation pressure (4–6 bar) or switch to Ru/C catalysts .
Impurities in borane reactionsUse silica-free purification (e.g., centrifugal partition chromatography) .
SAR contradictionsCombine docking studies with alanine scanning mutagenesis .
Metabolic instabilityIntroduce electron-withdrawing groups (e.g., CF₃) to block CYP450 oxidation .

属性

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBUHQQTIPEPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531779
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-80-1
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (285 mg) obtained in the above (3), 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (197 mg), triethylamine (0.22 ml) and chloroform (3 ml) is stirred at room temperature for 2.5 hours, and stirred at 60° C. for 2.5 hours. The reaction mixture is diluted with ethyl acetate, and washed with water. The aqueous layer is extracted with ethyl acetate, and the organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel: 10 g, solvent; chloroform:methanol=50:1), and concentrated under reduced pressure. The resultant is triturated with isopropyl ether to give 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-yl)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (290 mg) as colorless crystalline powder, m.p. 179-182° C., MS (m/z): 443 (MH+).
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine
Quantity
285 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazo[1,2-a]pyrazine (250 mg, 2.1 mmol) and palladium on carbon (10%) (55.8 mg, 0.53 mmol) were placed in a pressure resistant bottle and suspended under nitrogen in 0.5M HCl/EtOH. The mixture was stirred under at 45 psi H2 for 16 hrs. LC/MS showed completion. The next day, the reaction mixture was passed through celite cake. The filtrate was concentrated under reduced pressure to afford a tan solid. This was used directly without further purification. MS: [N+H]=124.2; Calc'd for C6H9N3: 123.2.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
55.8 mg
Type
catalyst
Reaction Step Two
Name
HCl EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。